molecular formula C16H25NO B290319 N-(4-methylbenzyl)-2-propylpentanamide

N-(4-methylbenzyl)-2-propylpentanamide

Cat. No.: B290319
M. Wt: 247.38 g/mol
InChI Key: HOUYAVDIPSBBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)-2-propylpentanamide is a structural derivative of valproic acid (VPA, 2-propylpentanoic acid), where the carboxylic acid group of VPA is replaced by an amide moiety linked to a 4-methylbenzyl substituent. This modification aims to enhance pharmacological properties such as bioavailability, target specificity, and reduced off-target toxicity compared to VPA, a known anticonvulsant and histone deacetylase (HDAC) inhibitor with limitations like hepatotoxicity and teratogenicity .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-propylpentanamide

InChI

InChI=1S/C16H25NO/c1-4-6-15(7-5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18)

InChI Key

HOUYAVDIPSBBAW-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-methylbenzyl)-2-propylpentanamide with three structurally related VPA derivatives: HO-AAVPA , valprazolamide , and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide . Data are derived from the provided evidence.

Compound Substituent Key Targets/Activities Efficacy Data Toxicity/Teratogenicity Pharmacokinetics References
This compound 4-methylbenzylamide Hypothesized: HDAC inhibition No direct data Unknown Unknown N/A
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-hydroxyphenylamide HDAC1/8 inhibition, antiproliferative HDAC1 affinity (ΔG = -8.9 kcal/mol), IC₅₀: 0.5–1.2 µM (HeLa, MCF-7 cells) Lower teratogenicity vs. VPA in murine models Half-life: 4 h (vs. VPA: 1 h)
Valprazolamide (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) 5-ethyl-1,3,4-thiadiazolylamide Antiepileptic, analgesic ED₅₀: 45 mg/kg (seizure models), analgesic effect at 25 mg/kg LD₅₀: 480 mg/kg (vs. VPA: 450 mg/kg) Not reported
VPA (Valproic Acid) Carboxylic acid HDAC inhibition, anticonvulsant IC₅₀: 0.5–2 mM (HDACs), ED₅₀: 300 mg/kg (seizures) High hepatotoxicity, teratogenicity Half-life: 1 h (rat model)

Key Findings:

Structural Modifications and Target Affinity :

  • HO-AAVPA incorporates a 2-hydroxyphenyl group, enhancing HDAC1 binding affinity (ΔG = -8.9 kcal/mol) and antiproliferative activity in cervical (HeLa) and breast (MCF-7) cancer cells compared to VPA .
  • Valprazolamide ’s 1,3,4-thiadiazole ring improves antiepileptic potency (ED₅₀: 45 mg/kg vs. VPA’s 300 mg/kg) and reduces acute toxicity (LD₅₀: 480 mg/kg vs. VPA’s 450 mg/kg) .
  • The 4-methylbenzyl group in the target compound may influence lipophilicity and HDAC binding, but experimental validation is lacking.

VPA’s hepatotoxicity is linked to mitochondrial dysfunction and oxidative stress, while HO-AAVPA’s amide structure likely mitigates metabolic activation of toxic intermediates .

Pharmacokinetics :

  • HO-AAVPA exhibits a 4-fold longer half-life (4 h) than VPA in rats, attributed to slower hepatic metabolism via CYP2C11 .
  • Valprazolamide’s tissue distribution and clearance remain uncharacterized, though its heterocyclic moiety may enhance blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.